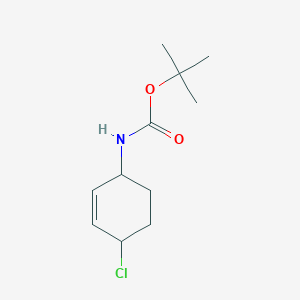

tert-butyl N-(4-chlorocyclohex-2-en-1-yl)carbamate

Description

Properties

Molecular Formula |

C11H18ClNO2 |

|---|---|

Molecular Weight |

231.72 g/mol |

IUPAC Name |

tert-butyl N-(4-chlorocyclohex-2-en-1-yl)carbamate |

InChI |

InChI=1S/C11H18ClNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,6,8-9H,5,7H2,1-3H3,(H,13,14) |

InChI Key |

ZOHHDHUUERHOST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Amino Precursor and tert-Butyl Chloroformate

- Starting material: 4-chlorocyclohex-2-en-1-amine (or its stereoisomerically pure form)

- Reagent: tert-butyl chloroformate

- Conditions: Typically performed in an inert solvent such as dichloromethane or tetrahydrofuran, at low temperatures (0 to 5 °C), with a base such as triethylamine or sodium bicarbonate to neutralize the released hydrochloric acid.

- Outcome: Formation of the carbamate with retention of stereochemistry if starting amine is chiral.

This method is consistent with common carbamate syntheses and allows for stereochemical control due to the chiral cyclohexene amine precursor.

Alternative Routes Involving Curtius Rearrangement

- Starting material: 4-chlorocyclohex-2-ene carboxylic acid

- Reagents: Sodium azide and di-tert-butyl dicarbonate

- Process: Formation of acyl azide followed by Curtius rearrangement to isocyanate intermediate, then trapping with tert-butanol to give the carbamate.

- Advantages: Avoids direct use of chloroformates and can be adapted to preserve stereochemistry.

Experimental Data and Optimization

No detailed experimental procedures or yields for this exact compound are publicly available in the literature. However, general carbamate synthesis data suggest:

| Method | Typical Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Amino + tert-butyl chloroformate | 0-5 °C, inert solvent, base present | 70-90 | High stereochemical retention possible |

| Curtius rearrangement | Heating 40-75 °C, azide intermediate | 60-85 | Useful for sterically hindered substrates |

| Three-component coupling | Room temperature, DMF, catalysts | 75-95 | Mild, scalable, avoids toxic reagents |

| Indium-catalyzed method | Mild conditions, equimolar reagents | 80-90 | Selective, environmentally friendly |

These yields and conditions are based on analogous carbamate syntheses reported in the literature.

Summary and Research Gaps

- The preparation of this compound is most feasibly achieved by reacting the corresponding 4-chlorocyclohex-2-en-1-amine with tert-butyl chloroformate under controlled conditions.

- Alternative methods, such as Curtius rearrangement from the corresponding acid or catalytic three-component coupling, offer potential routes but lack specific experimental validation for this substrate.

- There is a notable lack of detailed synthetic optimization studies and characterization data for this compound in public scientific literature, indicating a research opportunity for developing scalable and stereoselective synthesis protocols.

- Future research should focus on experimental validation of these methods, stereochemical outcome analysis, and exploration of catalytic approaches for improved efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-chlorocyclohex-2-en-1-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The chlorine atom in the cyclohexene ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

Chemical Reactions and Uses

tert-Butyl N-(4-chlorocyclohex-2-en-1-yl)carbamate can undergo several chemical reactions, including oxidation, reduction, and substitution.

- Oxidation This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate () and chromium trioxide (). Oxidation can lead to the formation of ketones or carboxylic acids.

- Reduction It can be reduced to form amines or other reduced forms. Reducing agents such as lithium aluminum hydride () or sodium borohydride () are commonly used.

- Substitution The chlorine atom in the cyclohexene ring can be substituted with other functional groups. Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (). This results in the formation of various substituted cyclohexene derivatives.

Scientific Research Applications

- Chemistry It is used as a building block in organic synthesis for preparing complex molecules and studying reaction mechanisms.

- Biology and Medicine This compound is used to study enzyme interactions and as a potential lead compound in drug discovery, showing promise in developing pharmaceuticals targeting specific enzymes or receptors.

- Industry It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-chlorocyclohex-2-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl (4-Chlorophenethyl)carbamate (CAS: 167886-56-8)

- Structure : Features a phenethyl group (aromatic ring) instead of a cyclohexene ring.

- Molecular Formula: C₁₃H₁₈ClNO₂ (MW: 255.74 g/mol) .

- Key Differences :

- The aromatic phenethyl group confers greater rigidity and π-electron density, influencing reactivity in electrophilic substitution reactions.

- Lower steric hindrance compared to the cyclohexene derivative.

4-tert-Butylcyclohexanol

- Structure: A saturated cyclohexanol derivative with a tert-butyl group at the 4-position.

- Molecular Formula : C₁₀H₂₀O (MW: 156.26 g/mol) .

- Key Differences :

- Lacks the carbamate group and chlorine substituent, reducing electrophilic reactivity.

- The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents.

- Applications : Intermediate in fragrances and plasticizers.

Bicyclic Carbamate Derivatives

tert-Butyl N-{3-Azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4)

- Structure : Incorporates a bicyclic azabicycloheptane core.

- Molecular Formula : C₁₁H₁₈N₂O₂ (MW: 222.27 g/mol) .

- The absence of chlorine reduces halogen-specific interactions (e.g., in catalysis or supramolecular chemistry).

- Applications : Pharmaceutical intermediates targeting CNS disorders.

Stereochemical and Functional Variants

tert-Butyl-((1S,2R)-2-(4-Chlorophenyl)-2-hydroxy-1-(4-methoxyphenyl)ethyl)carbamate

- Structure : A chiral carbamate with a diastereomeric phenyl and methoxyphenyl substituents .

- Key Differences: The stereochemistry (1S,2R) and additional hydroxyl/methoxy groups enable enantioselective interactions in asymmetric synthesis.

- Applications: Investigated as a novel intermediate in enantioselective catalysis .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Reactivity: The chlorine atom in this compound facilitates nucleophilic substitution reactions, unlike its non-halogenated analogs .

- Stability : The tert-butyl carbamate group enhances stability under basic conditions compared to benzyl or methyl carbamates, which are more labile .

- Synthetic Utility : Cyclohexene derivatives are preferred over saturated analogs (e.g., cyclohexane) in Diels-Alder reactions due to their conjugated diene system .

Biological Activity

Tert-butyl N-(4-chlorocyclohex-2-en-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure : The compound is classified as a carbamate, which is characterized by the presence of a carbamate functional group (-NHCOO-). Its specific structure includes a tert-butyl group and a 4-chlorocyclohex-2-en-1-yl moiety, which may influence its biological activity.

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Enzyme Inhibition : Compounds in this class can act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission.

- Anti-inflammatory Effects : Some studies suggest that related compounds may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.

In Vitro Studies

In vitro studies have shown that similar carbamate derivatives can significantly affect cell viability and reduce oxidative stress. For instance, one study found that a related compound improved the viability of astrocytes exposed to amyloid beta (Aβ) peptides, suggesting neuroprotective properties against neurodegeneration .

Neuroprotective Effects

A notable study investigated the neuroprotective effects of a related compound on astrocytes subjected to oxidative stress induced by Aβ. The results demonstrated that treatment with the compound resulted in:

- Increased Cell Viability : The compound showed a significant increase in astrocyte survival rates when co-treated with Aβ.

- Cytokine Modulation : There was a marked reduction in TNF-α levels in treated cells compared to controls exposed solely to Aβ, indicating an anti-inflammatory effect .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for tert-butyl N-(4-chlorocyclohex-2-en-1-yl)carbamate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves a carbamate protection step using tert-butoxycarbonyl (Boc) groups. A common approach is the reaction of 4-chlorocyclohex-2-en-1-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C . Optimization includes:

- Catalyst screening : DMAP (4-dimethylaminopyridine) can accelerate the reaction.

- Solvent selection : Polar aprotic solvents (e.g., THF) may improve solubility.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions.

Table 1 : Yield optimization under varying conditions:

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCM | Triethylamine | 25 | 72 |

| THF | DMAP + TEA | 0 | 85 |

| Acetonitrile | Pyridine | 25 | 68 |

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% EtOAc). The Boc group’s polarity aids separation .

- Crystallization : Recrystallize from ethanol/water mixtures (3:1 v/v) to remove unreacted amine .

- HPLC : For high-purity requirements, reverse-phase C18 columns with acetonitrile/water (60:40) are effective .

Q. How can spectroscopic methods (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks:

- Boc tert-butyl group: δ 1.4 ppm (singlet, 9H).

- Cyclohexene protons: δ 5.6–6.0 ppm (doublet of doublets, J = 10 Hz) .

- IR : Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹ .

- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 248.1 (calculated for C₁₁H₁₈ClNO₂) .

Advanced Research Questions

Q. How to resolve discrepancies between X-ray crystallographic data and NMR-derived structural models for this compound?

- Methodological Answer :

- X-ray Refinement : Use SHELXL (evidence-based) for high-resolution refinement. Discrepancies in bond lengths/angles may arise from dynamic effects in solution (NMR) vs. solid-state (X-ray) .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional uncertainty in crystallographic data .

- DFT Calculations : Compare optimized geometries (e.g., Gaussian 16) with experimental data to identify conformational flexibility .

Q. What strategies are recommended for controlling regioselectivity in the chlorination step during synthesis?

- Methodological Answer :

- Electrophilic Chlorination : Use N-chlorosuccinimide (NCS) in DMF at –20°C to favor 4-position selectivity on the cyclohexene ring .

- Steric Effects : Bulky substituents (e.g., Boc group) direct chlorination to the less hindered position.

Table 2 : Regioselectivity under varying conditions:

| Chlorinating Agent | Solvent | Temp (°C) | 4-Chloro Isomer (%) |

|---|---|---|---|

| NCS | DMF | –20 | 92 |

| Cl₂ | CCl₄ | 25 | 65 |

Q. What are the stability profiles of this carbamate under varying pH and temperature conditions, and how to design experiments to assess decomposition pathways?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies:

- Acidic (0.1 M HCl, 25°C): Monitor Boc deprotection via TLC (Rf shift).

- Basic (0.1 M NaOH, 25°C): Hydrolysis to 4-chlorocyclohex-2-en-1-amine .

- Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures (typically >150°C) .

- HPLC-MS : Identify degradation products (e.g., tert-butyl alcohol, CO₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.